molecular formula C18H18N2O2S B3002609 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-phenylethyl)acetamide CAS No. 522660-81-7

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-phenylethyl)acetamide

Cat. No. B3002609
CAS RN: 522660-81-7
M. Wt: 326.41
InChI Key: SSMZKHOWVNTDNL-UHFFFAOYSA-N
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Description

The compound 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-phenylethyl)acetamide is a derivative of benzothiazine, which is a heterocyclic compound containing sulfur and nitrogen in its ring structure. The benzothiazine derivatives have been the subject of various studies due to their potential biological activities, including antifungal, antibacterial, and antitumor properties.

Synthesis Analysis

The synthesis of related benzothiazine derivatives typically involves the condensation of substituted amines with maleic anhydride followed by cyclization with o-aminothiophenol. This method has been used to produce a series of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide compounds with notable antifungal activity . Another approach involves the reaction of 4-aminobenzoic acid and 2-aminothiophenol in polyphosphoric acid using microwave irradiation, followed by acetylation and further reactions with heterocyclic thiol derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazine derivatives is characterized by the presence of a 1,4-benzothiazine core, which is a bicyclic system consisting of a benzene ring fused to a thiazine ring. The thiazine ring contains both sulfur and nitrogen atoms, which are essential for the biological activity of these compounds. The 3-oxo group and the substitution at the nitrogen atom of the thiazine ring are common features that influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Benzothiazine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The 3-oxo group can participate in nucleophilic addition reactions, while the amide linkage can be involved in hydrolysis under certain conditions. The synthesis of labelled benzothiazine compounds, such as N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide, demonstrates the potential for introducing isotopic labels into the molecule, which can be useful for tracking and studying the compound's distribution and metabolism .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazine derivatives are influenced by their molecular structure. The presence of aromatic rings contributes to the compound's stability and lipophilicity, which can affect its ability to cross biological membranes. The amide bond and the 3-oxo group can impact the compound's solubility and reactivity. Elemental analysis and spectral data are typically used to confirm the structure of synthesized compounds, and these properties are crucial for understanding the compound's behavior in biological systems .

Scientific Research Applications

Chemical Reactions and Derivative Formation

  • Reactions of Benzothiazine Hydroxamic Acids : Research by Coutts et al. (1970) investigates the reactions of benzothiazine hydroxamic acids, including the formation of lactams and α,β-unsaturated acids from benzothiazin derivatives (Coutts et al., 1970).

Antimicrobial Activity

  • Antimicrobial Applications : Kalekar et al. (2011) synthesized 1,4-benzothiazine derivatives and assessed their antimicrobial properties, showing significant antibacterial and antifungal activity in some derivatives (Kalekar et al., 2011).
  • Antifungal Activity Study : Gupta and Wagh (2006) synthesized a series of benzothiazin-2-yl acetamide and screened them for antifungal activity, finding appreciable activity in some compounds (Gupta & Wagh, 2006).

Synthesis and Reaction Mechanisms

  • Synthesis of Benzothiazin Derivatives : Nazarenko et al. (2008) explored the synthesis of benzothiazin-2-yl derivatives, providing insights into reaction mechanisms and the formation of various compounds (Nazarenko et al., 2008).

Antioxidant Studies

  • Antioxidant Research : Ahmad et al. (2012) synthesized benzothiazin derivatives and evaluated their antioxidant activities, finding moderate to significant radical scavenging activity in some compounds (Ahmad et al., 2012).

Miscellaneous Applications

  • Microwave Assisted Synthesis for Antimicrobial Agents : Ahmad et al. (2011) conducted a study on microwave-assisted synthesis of benzothiazine derivatives, which showed moderate to significant antimicrobial activities (Ahmad et al., 2011).
  • Pyrrolo Benzothiazines Synthesis : Tverdokhlebov et al. (2008) developed a novel approach for the synthesis of pyrrolo[2,1-b][1,3]benzothiazines, a class of compounds potentially significant in pharmaceutical research (Tverdokhlebov et al., 2008).

properties

IUPAC Name

2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-(2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c21-17(19-11-10-13-6-2-1-3-7-13)12-16-18(22)20-14-8-4-5-9-15(14)23-16/h1-9,16H,10-12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMZKHOWVNTDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2C(=O)NC3=CC=CC=C3S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-(2-phenylethyl)acetamide

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